2-(4-bromo-3,5-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
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Overview
Description
2-(4-bromo-3,5-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a complex organic compound characterized by its unique structure, which includes a brominated phenoxy group and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3,5-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the bromination of 3,5-dimethylphenol to form 4-bromo-3,5-dimethylphenol.
Etherification: The brominated phenol is then reacted with an appropriate acetamide derivative to form the phenoxyacetamide intermediate.
Oxadiazole Formation: The final step involves the cyclization of the intermediate with 4-methylphenylhydrazine and an appropriate carboxylic acid derivative to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature controls to maximize yield and purity. The process may also include purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-3,5-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.
Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenoxyacetamides.
Scientific Research Applications
2-(4-bromo-3,5-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: It is explored for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological targets are investigated to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which 2-(4-bromo-3,5-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide exerts its effects involves its interaction with specific molecular targets. The oxadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The brominated phenoxy group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-3,5-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
- 2-(4-fluoro-3,5-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
Uniqueness
The uniqueness of 2-(4-bromo-3,5-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide lies in its brominated phenoxy group, which can significantly influence its chemical reactivity and biological activity compared to its chloro or fluoro analogs. This makes it a valuable compound for specific applications where enhanced reactivity or binding affinity is desired.
Properties
Molecular Formula |
C20H20BrN3O3 |
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Molecular Weight |
430.3 g/mol |
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
InChI |
InChI=1S/C20H20BrN3O3/c1-12-4-6-15(7-5-12)20-23-18(27-24-20)10-22-17(25)11-26-16-8-13(2)19(21)14(3)9-16/h4-9H,10-11H2,1-3H3,(H,22,25) |
InChI Key |
OVFHUTZPBHMIJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)COC3=CC(=C(C(=C3)C)Br)C |
Origin of Product |
United States |
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